5,5-Dimethyl-2-oxotetrahydrofuran-3-yl dihexadecyl phosphite
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Overview
Description
5,5-DIMETHYL-2-OXOOXOLAN-3-YL DIHEXADECYL PHOSPHITE is a chemical compound known for its unique structure and properties. It is often used in scientific research and industrial applications due to its stability and reactivity. The compound is characterized by a five-membered oxolane ring with a phosphite group and two hexadecyl chains, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-DIMETHYL-2-OXOOXOLAN-3-YL DIHEXADECYL PHOSPHITE typically involves the reaction of 5,5-dimethyl-2-oxooxolane with dihexadecyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. Common solvents used in the synthesis include dichloromethane and toluene, with catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency. Purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,5-DIMETHYL-2-OXOOXOLAN-3-YL DIHEXADECYL PHOSPHITE undergoes various chemical reactions, including:
Oxidation: The phosphite group can be oxidized to form phosphate derivatives.
Reduction: The compound can be reduced under specific conditions to yield different phosphite species.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphate and phosphite derivatives, which have applications in different fields such as catalysis and material science .
Scientific Research Applications
5,5-DIMETHYL-2-OXOOXOLAN-3-YL DIHEXADECYL PHOSPHITE is utilized in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-DIMETHYL-2-OXOOXOLAN-3-YL DIHEXADECYL PHOSPHITE involves its interaction with molecular targets through its phosphite group. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its amphiphilic nature allows it to interact with biological membranes, making it useful in drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
- 5,5-DIMETHYL-2-OXOOXOLAN-3-YL DIHEXADECYL PHOSPHATE
- 5,5-DIMETHYL-2-OXOOXOLAN-3-YL DIHEXADECYL PHOSPHONATE
Uniqueness
Compared to similar compounds, 5,5-DIMETHYL-2-OXOOXOLAN-3-YL DIHEXADECYL PHOSPHITE is unique due to its specific phosphite group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions .
Properties
Molecular Formula |
C38H75O5P |
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Molecular Weight |
643.0 g/mol |
IUPAC Name |
(5,5-dimethyl-2-oxooxolan-3-yl) dihexadecyl phosphite |
InChI |
InChI=1S/C38H75O5P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40-44(43-36-35-38(3,4)42-37(36)39)41-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h36H,5-35H2,1-4H3 |
InChI Key |
UPGZNJBXKIJBRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCCCC)OC1CC(OC1=O)(C)C |
Origin of Product |
United States |
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